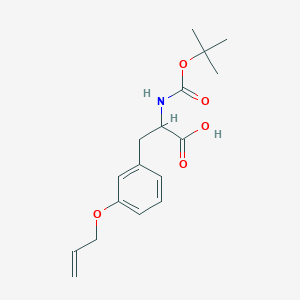

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a propanoic acid backbone, and a 3-(allyloxy)phenyl substituent. Its molecular formula is C₁₇H₂₃NO₅ (MW = 321.37 g/mol) . The compound exists in enantiomeric forms: the (S)- and (R)-configurations, with CAS numbers 1175919-93-3 and 632339-23-2, respectively . It is used as a synthetic intermediate in drug discovery, particularly for anticancer agents and protease inhibitors .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Formation of the Allyloxy-Substituted Phenyl Ring: This can be achieved through the allylation of a phenol derivative using allyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Boc-Protected Amino Group: The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Coupling of the Two Fragments: The final step involves coupling the allyloxy-substituted phenyl ring with the Boc-protected amino acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.

Reduction: Reagents like hydrogen gas with a palladium catalyst for nitro reduction.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Epoxide or Aldehyde: From oxidation of the allyloxy group.

Amino Derivative: From reduction of the nitro group.

Free Amine: From Boc deprotection.

Scientific Research Applications

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group and an allyloxy-substituted phenyl ring. It is also known as Boc-L-m-Tyrosine(OAllyl) .

Scientific Research Applications

This compound has applications across various scientific disciplines:

- Chemistry It serves as an intermediate in synthesizing complex molecules.

- Biology It has potential use in studying enzyme-substrate interactions due to its structural features.

- Medicine It is investigated as a building block in drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

The biological activity of this compound is attributed to its structural components, specifically the allyloxy group and the Boc-protected amino acid structure. Compounds with similar structures have shown various biological activities:

- Antioxidant Properties Compounds with phenolic structures often demonstrate antioxidant capabilities, which can reduce oxidative stress in biological systems.

- Antimicrobial Activity Some amino acid derivatives have shown antimicrobial properties, making them potential candidates for new antibiotics.

- Anti-inflammatory Effects The modulation of inflammatory pathways by similar compounds suggests potential therapeutic roles in inflammatory diseases.

Research Findings

Recent studies have explored the synthesis and applications of amino acid derivatives, including compounds similar to this compound. These studies often focus on:

- Synthesis Techniques Protecting groups like Boc are crucial in synthesizing peptides and related compounds. The stability of these protecting groups under various reaction conditions enhances the yield and purity of the final products.

Case Studies

- One study highlighted the synthesis of Boc-protected amino acids and their transformation into bioactive compounds, suggesting that modifications at the phenyl ring can significantly alter biological activity.

- Another investigation into related compounds demonstrated their efficacy in modulating cellular pathways involved in inflammation and oxidative stress, indicating potential therapeutic applications in diseases such as Alzheimer’s.

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, which can be removed to reveal the active amine group that interacts with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituent groups, stereochemistry, and backbone modifications. Below is a comparative analysis:

Key Observations :

- Allyloxy vs. Methoxy : The allyloxy group in the target compound introduces unsaturation, increasing reactivity (e.g., susceptibility to oxidation) compared to methoxy analogs .

- Trifluoromethoxy Substitution : The trifluoromethoxy group enhances metabolic stability and electronegativity, making it suitable for targeting hydrophobic enzyme pockets .

- Backbone Simplification: Removal of the phenyl ring (e.g., 3-((Boc)amino)-2-methylpropanoic acid) reduces molecular complexity and cost .

Stability and Commercial Viability

- Stability : The Boc group in the target compound protects the amine from degradation, but the allyloxy group requires inert storage conditions .

- Cost: The (R)-enantiomer is priced at €521/g, reflecting the complexity of chiral synthesis . Simpler analogs (e.g., 2-methylpropanoic acid derivatives) cost less due to streamlined synthesis .

Biological Activity

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, with the CAS number 1175919-93-3, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a phenyl ring substituted with an allyloxy group and a tert-butoxycarbonyl (Boc) protected amino group, which is commonly utilized in peptide synthesis and drug development.

Biological Activity

The biological activity of this compound is linked to its structural components, particularly the presence of the allyloxy group and the Boc-protected amino acid structure. Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antioxidant Properties : Compounds containing phenolic structures often demonstrate antioxidant capabilities, which can mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Some derivatives of amino acids have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The modulation of inflammatory pathways by compounds similar to this one suggests potential therapeutic roles in inflammatory diseases .

Research Findings

Recent studies have explored the synthesis and applications of various derivatives of amino acids, including those similar to this compound. These studies often focus on:

- Synthesis Techniques : The use of protecting groups like Boc is crucial in synthesizing peptides and related compounds. The stability of these protecting groups under various reaction conditions enhances the yield and purity of the final products .

-

Case Studies :

- A study highlighted the synthesis of Boc-protected amino acids and their subsequent transformations into bioactive compounds. The findings suggest that modifications at the phenyl ring can significantly alter biological activity .

- Another investigation into related compounds demonstrated their efficacy in modulating cellular pathways involved in inflammation and oxidative stress, indicating potential therapeutic applications in diseases such as Alzheimer’s .

Comparison of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1175919-93-3 | 321.38 g/mol | Antioxidant, Antimicrobial |

| Boc-Tyr(tBu)-OH | 47375-34-8 | 337.42 g/mol | Antioxidant, Anti-inflammatory |

| N-Boc-O-tert-butyl-L-tyrosine | 55533-24-9 | 337.42 g/mol | Antimicrobial |

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUDAJPBFQTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.